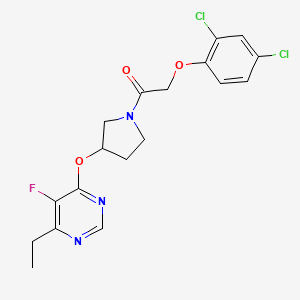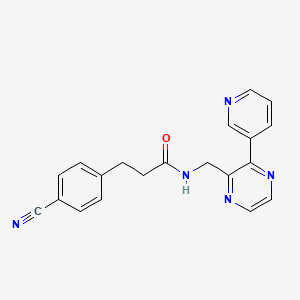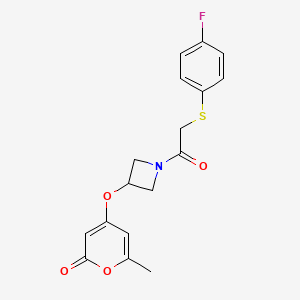
4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
A new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Characterization
Compounds similar to the queried chemical structure have been synthesized as part of studies exploring new antimicrobial agents. For instance, derivatives of azetidinones and thiazolidinones have been synthesized and characterized through various spectroscopic methods, including IR, NMR, and mass spectrometry. These studies aim to explore the antimicrobial potential of novel synthetic compounds, contributing to the development of new therapeutic agents against resistant microbial strains (Mistry, Desai, & Desai, 2016).
Antimicrobial Activity
Several studies have reported the synthesis of azetidinone derivatives and evaluated their antimicrobial efficacy. Azetidinones, owing to their β-lactam core, are of significant interest for their antibacterial properties. Research has demonstrated that certain synthesized azetidinone derivatives exhibit promising antibacterial activities against various bacterial strains, indicating their potential as leads for developing new antibacterial drugs (Chopde, Meshram, & Pagadala, 2012).
Anticancer Activity
Compounds with structures incorporating fluoro-substituted benzo[b]pyrans have shown anti-lung cancer activity. The synthesis of these compounds and their derivatives has led to the discovery of their potent anticancer properties at low concentrations, compared to reference drugs. This illustrates the potential of such compounds in therapeutic applications targeting cancer (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Herbicidal Activity
Research into derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share structural motifs with the queried compound, has shown that these compounds exhibit herbicidal activity against various plant species. The synthesis of these derivatives and their preliminary bioassay evaluations suggest their potential utility in agricultural applications, providing new avenues for the development of herbicides (Luo, Zhao, Zheng, & Wang, 2017).
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .
properties
IUPAC Name |
4-[1-[2-(4-fluorophenyl)sulfanylacetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-11-6-13(7-17(21)22-11)23-14-8-19(9-14)16(20)10-24-15-4-2-12(18)3-5-15/h2-7,14H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYPSAXRHMWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dioxaspiro[3.4]octane-2-thiol](/img/structure/B2671691.png)
![3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid](/img/structure/B2671692.png)

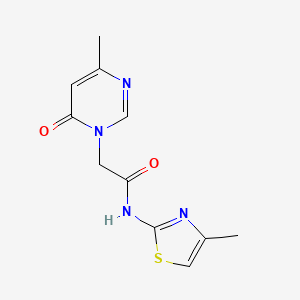
![2-(4-Butoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2671700.png)
![Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate](/img/structure/B2671704.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(methylthio)benzamide](/img/structure/B2671705.png)
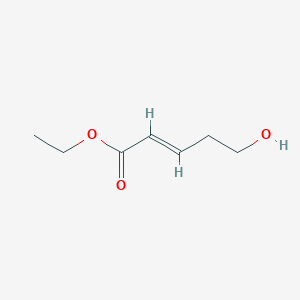
![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)

